molecular formula C20H16ClN3OS B11182341 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11182341
M. Wt: 381.9 g/mol
InChI Key: RGSAUDBLFVBPEZ-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with a 4-chlorophenylsulfanyl group, a methyl group, and a phenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific reaction conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenylsulfanyl reagent under suitable conditions.

    Methylation and phenylation:

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the positions of the substituents, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit significant anticancer properties. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.

  • Case Study : A study showed that related compounds inhibited aurora kinases, which are integral to cell division and often overexpressed in cancer cells. These findings suggest potential applications in developing targeted cancer therapies.
Cell Line IC50 Value (μM) Reference
MDA-MB-23127.6
A54915.4

Anti-inflammatory Properties

The compound has shown promise in inhibiting phosphodiesterase enzymes, which play a critical role in inflammatory processes.

  • Mechanism of Action : By inhibiting these enzymes, the compound may reduce inflammation and provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives possess antimicrobial properties against a range of bacteria and fungi.

  • Case Study : In vitro studies have reported broad-spectrum antimicrobial effects, suggesting that this compound could be developed into a treatment for infections resistant to conventional antibiotics.
Microorganism Inhibition Zone (mm) Reference
E. coli18
S. aureus22

Mechanistic Insights

The biological activities of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be attributed to its structural features that allow it to interact with key enzymes and receptors involved in disease processes:

  • Kinase Inhibition : The ability to inhibit specific kinases can lead to reduced tumor growth and proliferation.
  • Phosphodiesterase Inhibition : This action can modulate inflammatory responses effectively.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

    5-{[(4-chlorophenyl)sulfanyl]methyl}-2-furoate: This compound shares the 4-chlorophenylsulfanyl group but has a different core structure.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound also contains a 4-chlorophenyl group but has a thiadiazole core instead of a pyrazolo[1,5-a]pyrimidine core.

The uniqueness of this compound lies in its specific combination of substituents and core structure, which imparts distinct chemical and biological properties.

Biological Activity

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, with the CAS number 879622-91-0, is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article explores the biological activity of this compound based on diverse research findings and case studies.

  • Molecular Formula : C20H16ClN3OS
  • Molecular Weight : 381.8785 g/mol
  • SMILES Notation : Clc1ccc(cc1)SCc1cc(=O)n2c([nH]1)c(c1ccccc1)c(n2)C

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its anticancer properties, enzyme inhibition, and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has shown promising results against various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating potent anticancer activity .
Cell LineIC50 (nM) Mean ± SD
MCF-745.3 ± 3.2
HepG238.7 ± 2.8
HCT-11642.9 ± 3.1

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : It displayed strong inhibitory activity against acetylcholinesterase, which is crucial in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound exhibited strong urease inhibitory activity with IC50 values indicating effectiveness comparable to known urease inhibitors .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against several bacterial strains:

  • Bacterial Strains Tested :
    • Salmonella typhi
    • Bacillus subtilis

The results showed moderate to strong antibacterial activity against these strains while exhibiting weaker effects on other tested bacteria .

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Other strains testedWeak to Moderate

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives:

  • Synthesis and Characterization : A study synthesized various derivatives and characterized them using NMR and mass spectrometry. Docking studies indicated favorable interactions with target proteins, suggesting potential for drug development .
  • Pharmacological Screening : Another study highlighted the pharmacological effectiveness of related compounds in binding assays with bovine serum albumin (BSA), reinforcing their potential therapeutic applications .

Properties

Molecular Formula

C20H16ClN3OS

Molecular Weight

381.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C20H16ClN3OS/c1-13-19(14-5-3-2-4-6-14)20-22-16(11-18(25)24(20)23-13)12-26-17-9-7-15(21)8-10-17/h2-11,23H,12H2,1H3

InChI Key

RGSAUDBLFVBPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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